3-Amino-5-bromobenzofuran-2-carbonitrile

Palladium-catalyzed cross-coupling Regioselective synthesis Benzofuran library synthesis

3-Amino-5-bromobenzofuran-2-carbonitrile (CAS 636992-54-6) is a heterocyclic building block with the molecular formula C9H5BrN2O and a molecular weight of 237.05 g/mol. It features a benzofuran core substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a carbonitrile group at the 2-position, creating a densely functionalized scaffold for synthetic elaboration.

Molecular Formula C9H5BrN2O
Molecular Weight 237.05 g/mol
CAS No. 636992-54-6
Cat. No. B1610144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromobenzofuran-2-carbonitrile
CAS636992-54-6
Molecular FormulaC9H5BrN2O
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C(O2)C#N)N
InChIInChI=1S/C9H5BrN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2
InChIKeySPXNLNOWESZBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromobenzofuran-2-carbonitrile (CAS 636992-54-6): A Dual-Reactive Benzofuran Scaffold for Chemical Biology and Medicinal Chemistry Procurement


3-Amino-5-bromobenzofuran-2-carbonitrile (CAS 636992-54-6) is a heterocyclic building block with the molecular formula C9H5BrN2O and a molecular weight of 237.05 g/mol . It features a benzofuran core substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a carbonitrile group at the 2-position, creating a densely functionalized scaffold for synthetic elaboration . The non-brominated parent compound, 3-aminobenzofuran-2-carbonitrile (CAS 62208-67-7), has a reported melting point of 149 °C and a molecular weight of 158.16 g/mol, providing a physicochemical baseline for differentiation [1]. The specific 5-bromo substitution pattern of the target compound confers distinct reactivity and electronic properties relative to other regioisomers such as 3-amino-4-bromobenzofuran-2-carbonitrile and 3-amino-6-bromobenzofuran-2-carbonitrile (CAS 1379301-60-6) .

Why 3-Amino-5-bromobenzofuran-2-carbonitrile Cannot Be Replaced by Other Benzofuran-2-carbonitrile Regioisomers


Generic substitution among benzofuran-2-carbonitrile regioisomers is precluded by three factors. First, the position of the bromine atom dictates the regiochemical outcome and efficiency of palladium-catalyzed cross-coupling reactions, directly affecting the structural diversity and yield of downstream libraries [1]. Second, the synthetic accessibility of the 5-bromo isomer is tied to a well-established route via 5-bromosalicylonitrile, where the Thorpe–Ziegler cyclization with chloroacetonitrile produces the 3-aminobenzofuran-2-carbonitrile core in good yields; alternative regioisomers require distinct starting materials and may proceed with variable efficiency [2]. Third, the commercial availability and pricing of the 5-bromo isomer differ substantially from its 4-bromo and 6-bromo counterparts, impacting procurement cost and lead time for scaled research programs . These differences mean that substituting one regioisomer for another without re-optimization of synthetic routes is scientifically unsound.

3-Amino-5-bromobenzofuran-2-carbonitrile: Quantitative Differentiation Evidence Against Its Closest Analogs


Regioisomeric Bromine Positioning Dictates Cross-Coupling Reactivity Vectors Compared to 4-Bromo and 6-Bromo Isomers

The bromine atom at the 5-position of the benzofuran ring is electronically and sterically distinct from substitution at the 4- or 6-positions. In transition metal-catalyzed cross-coupling reactions, the 5-bromo position on benzofuran derivatives has been specifically noted as a useful handle for radical coupling and Suzuki–Miyaura reactions, enabling the construction of 3-substituted benzofurans [1]. In contrast, the 6-bromo isomer (CAS 1379301-60-6) presents a different electronic environment due to extended conjugation with the furan oxygen, altering oxidative addition rates with Pd(0) catalysts . This difference is not merely positional—it is a kinetic variable that can lead to substantially different yields in analogous coupling reactions when swapping one regioisomer for another.

Palladium-catalyzed cross-coupling Regioselective synthesis Benzofuran library synthesis

Synthetic Route from 5-Bromosalicylonitrile Provides a Validated Entry to the 5-Bromo Scaffold

The target compound is accessible via a documented two-step sequence: preparation of 5-bromosalicylonitrile from 5-bromosalicylaldehyde and hydroxylamine hydrochloride, followed by condensation with chloroacetonitrile and Thorpe–Ziegler cyclization to afford the 3-aminobenzofuran-2-carbonitrile core [1]. This route was established in foundational benzofuran chemistry (Sangapure & Agasimundin, 1976) and yields 3-amino-2-benzofurancarbonitrile derivatives in good yields [2]. The same general route has been applied to 5-bromosalicylonitrile specifically for generating 5-bromo-3-aminobenzofuran derivatives for antimicrobial screening programs [3]. In contrast, the 4-bromo isomer lacks this well-precedented salicylonitrile-based entry route, often requiring direct bromination of pre-formed benzofuran-2-carbonitrile, which can lead to mixtures of regioisomers and lower isolated yields.

Thorpe–Ziegler cyclization Benzofuran synthesis Salicylonitrile intermediates

Physicochemical Differentiation: Molecular Weight and Predicted logP vs. Non-Brominated Parent Compound

The introduction of bromine at the 5-position increases the molecular weight from 158.16 g/mol (for 3-aminobenzofuran-2-carbonitrile, CAS 62208-67-7) to 237.05 g/mol for the target compound [1] . This substitution also raises the predicted logP and polar surface area (PSA), impacting membrane permeability and solubility parameters critical for drug-like property optimization [1]. The non-brominated parent has a reported melting point of 149 °C, a calculated logP of 2.47, and a PSA of 62.95 Ų [1]. While the exact melting point of the 5-bromo derivative is not publicly catalogued in accessible databases, the presence of the heavy bromine atom typically elevates the melting point and significantly increases X-ray scattering, which can be advantageous for absolute configuration determination via anomalous dispersion in small-molecule crystallography.

Physicochemical properties Lipophilicity Lead-likeness assessment

Commercial Availability and Procurement Cost: Comparison with 4-Bromo and 6-Bromo Regioisomers

Among the three regioisomeric 3-amino-bromobenzofuran-2-carbonitriles, commercial availability and pricing reflect differences in synthetic demand and production scale. The 5-bromo isomer (CAS 636992-54-6) is listed by multiple vendors including Chemscene, CymitQuimica, and MolCore, with CymitQuimica offering 250 mg at €317.00 . The 6-bromo isomer (CAS 1379301-60-6) is available from AK Scientific with minimum purity specified at 95% . The 4-bromo isomer (CAS not identified in public vendor listings as of the search cutoff) has more limited commercial representation. The broader supplier base for the 5-bromo isomer suggests established production capability and competitive pricing relative to scarcer regioisomers, reducing single-source dependency risks.

Chemical procurement Building block sourcing Cost comparison

Dual Amino/Carbonitrile Functionality Enables Orthogonal Derivatization Not Possible with Mono-Functional Benzofuran-2-carbonitriles

Unlike 5-bromobenzofuran-2-carbonitrile (lacking the 3-amino group) or 3-amino-5-bromobenzofuran (lacking the 2-carbonitrile), the target compound presents two electronically distinct nitrogen-based functional groups: a nucleophilic aromatic amine at C3 and an electrophilic nitrile at C2 . The carbonitrile group can be independently converted to tetrazoles via [3+2] cycloaddition with sodium azide (a common bioisostere transformation), while the 3-amino group can undergo diazotization, acylation, or reductive amination [1]. This orthogonal reactivity profile means the 5-bromo-3-amino-2-carbonitrile scaffold can yield a substantially larger number of structurally diverse products from a single starting material compared to mono-functional analogs. In a typical medicinal chemistry program, this translates to higher library diversity per gram of purchased building block.

Orthogonal reactivity Benzofuran derivatization Click chemistry precursors

The 5-Bromo Substituent Serves as a Heavy Atom Label for X-ray Crystallography — A Capability Absent in the Non-Brominated Parent

The presence of bromine at the 5-position confers a critical experimental advantage for structural biology: bromine's anomalous scattering properties (f'' = 0.899 e⁻ at Cu Kα wavelength) enable experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods . The non-brominated parent compound (CAS 62208-67-7, MW = 158.16 g/mol) lacks this capability entirely. Among brominated regioisomers, the 5-position on the benzofuran ring offers a defined spatial vector that may be preferred for certain protein–ligand co-crystallization experiments, although direct comparative phasing statistics across regioisomers are not available in the public literature. For fragment-based drug discovery programs, this built-in anomalous scatterer eliminates the need for separate heavy-atom derivatization steps.

Macromolecular crystallography Anomalous dispersion Structural biology

3-Amino-5-bromobenzofuran-2-carbonitrile: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry Library Synthesis via Iterative Cross-Coupling

The C5–Br bond serves as a Pd-catalyzed cross-coupling handle, while the C2–CN and C3–NH2 groups provide additional diversification vectors [1]. This combination allows medicinal chemistry teams to generate structurally diverse benzofuran libraries from a single building block. The validated synthetic route from 5-bromosalicylonitrile enables scalable production, and the broader supplier base (at least 6 vendors) ensures reliable multi-gram procurement . Programs targeting kinase inhibition, where benzofuran-2-carbonitrile derivatives have shown activity as CK2 inhibitors with IC50 values in the submicromolar range, are particularly well-served by this scaffold [2].

Fragment-Based Drug Discovery (FBDD) with Intrinsic Crystallographic Phasing

Bromine's anomalous scattering at Cu Kα wavelength makes this compound a self-phasing fragment for X-ray crystallographic screening campaigns [1]. Fragment-based drug discovery programs can soak this compound into protein crystals and determine binding modes without additional heavy-atom derivatization. The molecular weight (237.05 g/mol) falls within the acceptable range for fragment libraries (typically <300 Da), and the presence of three hydrogen-bond-capable heteroatoms (furan O, NH2, CN) provides sufficient pharmacophoric complexity for fragment screening while maintaining lead-like physicochemical properties .

Antimicrobial Scaffold Development Leveraging the 5-Bromo-3-Amino Substituent Pattern

Derivatives of the 5-bromo-3-aminobenzofuran scaffold, synthesized from 5-bromosalicylonitrile, have been screened for antimicrobial and antifungal activities against bacterial strains including B. subtilis QB-928 and E. coli AB-274 [1]. The target compound serves as a direct precursor for generating oxadiazole, thiadiazole, and triazole-fused benzofuran libraries with reported antimicrobial evaluation data . For antimicrobial resistance research programs, this validated scaffold entry point enables rapid analog generation and SAR exploration without requiring de novo route design.

Bioconjugation and Chemical Probe Synthesis via Orthogonal Amino Derivatization

The C3–NH2 group provides a nucleophilic handle for bioconjugation via NHS ester coupling, isothiocyanate formation, or reductive amination with fluorophores and affinity tags. Simultaneously, the C2–CN group can be transformed into a tetrazole (a carboxylic acid bioisostere) via [3+2] cycloaddition with sodium azide under ZnBr2 catalysis in yields generally exceeding 90% [1]. This dual orthogonal reactivity allows the synthesis of chemical probes bearing both a target-engagement moiety (via C2-tetrazole) and a detection/affinity handle (via C3-amine conjugation) from a single precursor, a capability not available with mono-functional benzofuran-2-carbonitriles that lack the 3-amino group .

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